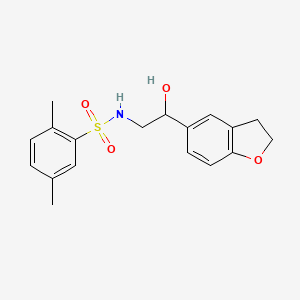

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-12-3-4-13(2)18(9-12)24(21,22)19-11-16(20)14-5-6-17-15(10-14)7-8-23-17/h3-6,9-10,16,19-20H,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTKEJUJVBOOBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or ethylene glycol.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Introduction of halogen or nitro groups on the benzofuran ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays due to its unique structure.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the benzofuran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonamides and benzofuran derivatives, focusing on molecular properties, functional groups, and inferred biological activities.

Table 1: Comparative Analysis of Structural and Functional Features

Key Comparative Insights

Structural Complexity and Lipophilicity: The target compound’s dihydrobenzofuran and dimethylbenzenesulfonamide groups confer higher molecular weight (~347.44 g/mol) and lipophilicity (estimated logP ~3.2) compared to simpler analogs like N-(2-hydroxy-5-methylphenyl)benzenesulfonamide (logP ~2.1) .

Functional Group Contributions: The 2,3-dihydrobenzofuran moiety (absent in other listed compounds) is associated with serotonin receptor modulation and antioxidant activity in related molecules.

Biological Activity :

- Unlike 4-bromo-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide (a brominated benzamide with anticancer activity), the target compound lacks halogen substituents, which may reduce cytotoxicity but limit DNA-binding efficacy .

- The hydroxyethyl linker in the target compound may improve solubility compared to rigid analogs like 2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)sulfamoyl]benzoic acid.

Research Gaps: No direct cytotoxicity or pharmacokinetic data for the target compound is available in the provided evidence. By contrast, N-(2-hydroxy-5-methylphenyl)benzenesulfonamide has been evaluated in proliferation assays (e.g., Mosmann’s colorimetric method ), showing IC₅₀ values in the micromolar range for cancer cell lines.

Notes

- Structural Limitations : The absence of ionizable groups (e.g., carboxylic acid in 2-methyl-5-[(3-methyl-1,2-oxazol-5-yl)sulfamoyl]benzoic acid) may reduce aqueous solubility, necessitating formulation optimization.

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 347.4 g/mol. The compound features a dihydrobenzofuran moiety, a hydroxyethyl group, and a dimethyl-substituted benzene ring , which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁NO₄S |

| Molecular Weight | 347.4 g/mol |

| CAS Number | 1421484-98-1 |

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds related to this compound. A library of compounds inspired by 2,3-diarylbenzofuran scaffolds demonstrated significant antibacterial activity against Chlamydia trachomatis, with some derivatives exhibiting an IC50 value as low as 3 μM . This suggests that similar sulfonamide compounds may possess effective antibacterial properties.

Mechanistic Insights

The biological activity of sulfonamides often involves the inhibition of specific enzymes or pathways in bacterial cells. The presence of the sulfonamide functional group in this compound may allow it to interact with bacterial dihydropteroate synthase, a key enzyme in folate synthesis pathways.

Interaction Studies

Interaction studies indicate that the hydroxyethyl group can form hydrogen bonds with various biological targets, enhancing the compound's solubility and bioactivity. The hydrophobic benzofuran ring may facilitate binding to protein pockets, influencing enzyme or receptor activities.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Dihydrobenzofuran Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Hydroxyethyl Group : Achieved by reacting the dihydrobenzofuran intermediate with ethylene oxide under basic conditions.

- Attachment of the Dimethylbenzenesulfonamide Group : This step involves reacting the hydroxyethyl-dihydrobenzofuran intermediate with dimethylbenzenesulfonyl chloride in the presence of a base.

Case Studies and Research Findings

- Antibacterial Activity Evaluation : In a study evaluating various benzofuran derivatives for their antibacterial properties, several compounds demonstrated significant activity against Chlamydia trachomatis, suggesting that modifications in the benzofuran structure could enhance efficacy .

- Enzyme Inhibition Studies : Research on similar sulfonamide compounds indicates their ability to inhibit bacterial growth by targeting essential metabolic pathways. The interaction between this compound and target enzymes warrants further investigation to elucidate its full potential.

Q & A

Q. What are the key synthetic pathways for N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide, and how are reaction conditions optimized to improve yield?

The synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group modifications. For example, coupling 2,3-dihydrobenzofuran-5-yl intermediates with activated sulfonyl chlorides under controlled temperatures (0–25°C) in solvents like dichloromethane (DCM) or dimethylformamide (DMF). Critical parameters include maintaining anhydrous conditions, using catalysts (e.g., triethylamine for acid scavenging), and optimizing stoichiometry to minimize by-products . Purity is enhanced via recrystallization or column chromatography with silica gel.

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the sulfonamide linkage and dihydrobenzofuran moiety. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95%). Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and sulfonyl (-SO₂-) stretches .

Q. What in vitro models are suitable for initial assessment of this compound’s biological activity?

Cell-based assays using cancer lines (e.g., MCF-7, HeLa) or microbial strains (e.g., E. coli, S. aureus) are recommended for preliminary activity screening. Enzyme inhibition assays (e.g., fluorescence-based protease or kinase tests) quantify IC₅₀ values. Dose-response curves (0.1–100 µM) and controls (e.g., DMSO vehicle) ensure reproducibility .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this sulfonamide in nucleophilic substitution reactions?

The electron-withdrawing sulfonamide group enhances electrophilicity at the adjacent carbon, favoring nucleophilic attack. However, steric hindrance from the 2,5-dimethylbenzene and dihydrobenzofuran moieties may reduce accessibility. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces, while kinetic experiments (e.g., varying nucleophile concentrations) quantify steric effects .

Q. What strategies can resolve contradictory data regarding the compound’s enzyme inhibition efficacy across different assay conditions?

Cross-validate results using orthogonal assays (e.g., Surface Plasmon Resonance [SPR] for binding affinity vs. enzymatic activity assays). Control variables such as buffer pH, ionic strength, and reducing agents (e.g., DTT). Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and confirm binding stoichiometry .

Q. How can computational modeling predict the binding modes of this sulfonamide with target enzymes, and what validation experiments are required?

Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., carbonic anhydrase) identifies plausible binding pockets. Molecular dynamics (MD) simulations (100 ns+) assess stability of ligand-protein complexes. Validate predictions via site-directed mutagenesis (e.g., alanine scanning of key residues) or X-ray crystallography of co-crystalized complexes .

Q. How does the compound’s logP value influence its pharmacokinetic profile, and what structural modifications can optimize it?

The calculated logP (~2.5–3.0) suggests moderate lipophilicity, which may limit aqueous solubility. Structural modifications, such as introducing polar groups (e.g., hydroxyls) or reducing methyl substituents, can lower logP. In vitro assays (e.g., parallel artificial membrane permeability assay [PAMPA]) and in vivo pharmacokinetic studies (e.g., plasma half-life in rodents) guide optimization .

Methodological Considerations

- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios .

- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) for IC₅₀ determination and ANOVA for inter-assay variability .

- Safety : Follow OSHA guidelines for handling sulfonamides, including fume hood use and PPE (gloves, lab coats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.